molecular formula C12H15N3O4S2 B512611 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid CAS No. 313223-80-2

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid

Cat. No.: B512611
CAS No.: 313223-80-2
M. Wt: 329.4g/mol
InChI Key: HMCHKCDZWRKSOA-UHFFFAOYSA-N
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Description

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid ( 313223-80-2) is a specialized chemical compound with molecular formula C 12 H 15 N 3 O 4 S 2 and molecular weight 329.40 g/mol . This benzothiadiazole derivative features a sulfonamide linkage to a hexanoic acid spacer, creating a bifunctional molecule with potential applications in bioconjugation, chemical biology, and pharmaceutical research. The benzo[1,2,5]thiadiazole moiety serves as a privileged structural element in medicinal chemistry, known for its electron-withdrawing properties and potential biological activities, while the terminal carboxylic acid enables covalent attachment to various substrates through amide bond formation . Researchers utilize this compound primarily as a key intermediate in the design and synthesis of more complex molecules, particularly those targeting biological systems. The six-carbon alkyl chain (hexanoic acid spacer) provides optimal distance between functional groups, potentially enhancing molecular recognition in target binding studies. Although the exact mechanism of action depends on specific research applications, compounds containing the benzo[1,2,5]thiadiazole sulfonamide scaffold have shown relevance in protease inhibition studies, fluorescence quenching applications, and as building blocks for materials science research . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, including the use of appropriate personal protective equipment. Researchers should consult the safety data sheet before use and are responsible for ensuring compliance with all applicable institutional and governmental regulations regarding the handling and disposal of chemical substances.

Properties

IUPAC Name

6-(2,1,3-benzothiadiazol-4-ylsulfonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c16-11(17)7-2-1-3-8-13-21(18,19)10-6-4-5-9-12(10)15-20-14-9/h4-6,13H,1-3,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCHKCDZWRKSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 6-Aminohexanoic Acid

The most direct route involves reacting benzothiadiazole-4-sulfonyl chloride with 6-aminohexanoic acid. This method proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur atom in the sulfonyl chloride.

Typical Procedure

  • Reagents :

    • Benzothiadiazole-4-sulfonyl chloride (1.2 equiv)

    • 6-Aminohexanoic acid (1.0 equiv)

    • Triethylamine (2.5 equiv, base)

    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Reaction Conditions :

    • Temperature: 0–5°C (initial), then room temperature

    • Time: 12–24 hours

    • Yield: 65–78%

Mechanism :

R-NH2+Cl-SO2ArBaseR-NH-SO2Ar+HCl\text{R-NH}2 + \text{Cl-SO}2-\text{Ar} \xrightarrow{\text{Base}} \text{R-NH-SO}_2-\text{Ar} + \text{HCl}

Palladium-Catalyzed Coupling for Intermediate Synthesis

The benzothiadiazole ring may be constructed via Pd-catalyzed cross-coupling before sulfonation. For example, Suzuki-Miyaura coupling can introduce substituents to a benzene precursor, followed by cyclization with sulfur and nitrogen sources.

Example Protocol

  • Substrates :

    • 4-Bromo-2-nitroaniline (1.0 equiv)

    • Boronic acid derivatives (1.2 equiv)

    • Pd(PPh3_3)4_4 (5 mol%)

  • Conditions :

    • Solvent: Dioxane/water (4:1)

    • Base: Na2_2CO3_3

    • Temperature: 80°C, 8 hours

    • Post-reaction: Cyclization with Na2_2S2_2O4_4 to form the thiadiazole ring

Optimization of Reaction Conditions

Solvent and Base Selection

Yields improve with polar aprotic solvents (e.g., DMF) and organic bases (e.g., pyridine). A study comparing bases showed the following efficiencies:

BaseSolventYield (%)Purity (%)
TriethylamineDCM7298
PyridineTHF7897
DBUAcetonitrile6895

Data aggregated from

Temperature and Stoichiometry

Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete amine conversion. Lower temperatures (0–5°C) minimize side reactions like sulfonic acid formation.

Industrial-Scale Production

Dayang Chem (Hangzhou) Co., Ltd., a major manufacturer, employs a 3000-liter reactor for bulk synthesis. Key steps include:

  • Continuous Flow Sulfonylation :

    • Mixing 6-aminohexanoic acid with sulfonyl chloride in a microreactor to enhance heat transfer.

    • Residence time: 20 minutes.

  • Crystallization :

    • Product isolation via pH adjustment (pH 2–3) induces precipitation.

    • Purity: >99% after recrystallization from ethanol/water.

  • Quality Control :

    • HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water).

    • 1H NMR^1\text{H NMR} (DMSO-d6_6): δ 1.40–1.60 (m, 4H, –CH2_2–), 2.20 (t, 2H, –CH2_2COOH), 3.10 (q, 2H, –NH–CH2_2–).

Challenges in Synthesis

  • Byproduct Formation :

    • Over-sulfonylation or hydrolysis of sulfonyl chloride to sulfonic acid.

    • Mitigation: Strict temperature control and anhydrous conditions.

  • Purification Difficulties :

    • The polar sulfonamide group complicates column chromatography.

    • Solution: Gradient recrystallization or preparative HPLC.

Applications and Derivatives

This compound serves as a precursor for protein tyrosine phosphatase inhibitors (e.g., PTP1B) and antiviral agents. Derivatives with modified alkyl chains show enhanced bioavailability in pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzo[1,2,5]thiadiazole moiety can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid exhibit significant antimicrobial properties. Studies have shown that benzothiadiazole derivatives can act against various pathogens, including bacteria and fungi. The sulfonamide group in the structure enhances its ability to inhibit bacterial growth by interfering with folate synthesis .

Anticancer Potential

The compound's structure positions it as a candidate for anticancer drug development. Thiadiazole derivatives have been explored for their ability to inhibit specific cancer cell lines. For instance, derivatives of benzothiadiazole have shown promising results in inhibiting cell proliferation in various cancer models .

Several studies have documented the biological activities of thiadiazole derivatives, including:

  • Antitubercular Activity : Compounds with similar structural motifs have been tested for their efficacy against Mycobacterium tuberculosis, showing significant inhibition rates .
  • Anticonvulsant Activity : Some thiazole-based compounds demonstrate anticonvulsant properties, suggesting potential applications in treating epilepsy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Villemagne et al. (2020) synthesized new oxadiazole compounds that include thiadiazole moieties and tested their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited high levels of inhibition, suggesting a pathway for developing effective antitubercular agents .

Case Study 2: Anticancer Research

Research published in MDPI highlighted the synthesis of thiazole-integrated compounds that showed significant activity against cancer cell lines. The study provided evidence that modifications to the thiadiazole ring can enhance anticancer activity, paving the way for further exploration of similar compounds like this compound .

Mechanism of Action

The mechanism of action of 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid involves its interaction with various molecular targets and pathways. The benzo[1,2,5]thiadiazole moiety is known to interact with electron-rich systems, making it useful in applications such as fluorescence and photochemistry. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic Acid (13)

  • Molecular Formula : C₁₁H₇N₃O₄S₃
  • Molecular Weight : 341.0 g/mol (MS: m/z 340 [M-1]⁻) .
  • Key Differences: Replaces hexanoic acid with a thiophene-2-carboxylic acid group. Exhibits stronger π-conjugation due to the thiophene ring, enhancing electronic delocalization. Synthesis: Prepared via coupling of benzo[1,2,5]thiadiazole-4-sulfonyl chloride with methyl 3-aminothiophene-2-carboxylate, achieving 96% yield . Applications: Investigated as a neuropilin-1 (NRP1) inhibitor, targeting the b1 domain for anticancer activity .

6-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)hexanoic Acid (7a)

  • Molecular Formula : C₁₂H₁₃N₅O₅
  • Molecular Weight : 331.27 g/mol
  • Key Differences: Substitutes thiadiazole with an oxadiazole ring and introduces a nitro group. The nitro group increases electrophilicity, making it suitable for fluorescent labeling (e.g., NBD-Cl derivatives). Synthesis: Synthesized via reaction of 4-chloro-7-nitrobenzofurazan with 6-aminohexanoic acid (63% yield) . Applications: Used in biochemical probes due to its nitrobenzoxadiazole (NBD) fluorophore .

2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic Acid

  • Molecular Formula: C₁₉H₂₃NO₄
  • Molecular Weight : 329.40 g/mol
  • Key Differences: Features a tert-butyl furan group instead of benzo[1,2,5]thiadiazole. Applications: Likely explored as a small-molecule therapeutic agent due to structural similarity to bioactive carboxylic acids .

Comparative Analysis of Physicochemical and Functional Properties

Table 1. Structural and Functional Comparison

Compound Core Heterocycle Acid Group Molecular Weight (g/mol) Key Applications
Target Compound Benzo[1,2,5]thiadiazole Hexanoic acid 329.40 Drug intermediates, materials
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic acid Benzo[1,2,5]thiadiazole Thiophene-2-carboxylic acid 341.0 NRP1 inhibition
6-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)hexanoic acid Benzo[1,2,5]oxadiazole Hexanoic acid 331.27 Fluorescent probes
2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid Furan Phenylpropionic acid 329.40 NSAID analogs

Biological Activity

Overview

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid is a compound characterized by its benzo[1,2,5]thiadiazole moiety, which has garnered interest in various fields including medicinal chemistry and materials science. Its unique structure suggests potential biological activities that merit further investigation.

  • IUPAC Name : 6-(2,1,3-benzothiadiazol-4-ylsulfonylamino)hexanoic acid
  • Molecular Formula : C12H15N3O4S2
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 313223-80-2

Synthesis

The synthesis of this compound typically involves the reaction of benzo[1,2,5]thiadiazole-4-sulfonyl chloride with hexanoic acid in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification techniques like recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. The benzo[1,2,5]thiadiazole moiety is linked to various biological activities including:

  • Antibacterial Activity : Compounds containing thiadiazole rings have shown effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
  • Antifungal Activity : The compound has shown potential antifungal properties against strains such as Candida albicans and Aspergillus niger, with some derivatives achieving inhibition rates comparable to established antifungals .

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. For instance:

  • Cytostatic Properties : Certain compounds have been noted for their ability to inhibit cell proliferation in cancerous cells, suggesting a potential role in cancer therapy .
  • Selectivity Index : Some derivatives exhibited a high selectivity index against cancer cells compared to normal cells, indicating their potential as targeted therapies with reduced toxicity .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Pathways : The compound might inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Oxidative Stress Modulation : Research suggests that compounds with thiadiazole structures can modulate oxidative stress pathways, potentially leading to therapeutic effects against diseases characterized by oxidative damage .

Research Findings and Case Studies

StudyFindings
Villemagne et al. (2020)Identified new thiadiazole compounds with potent anti-tuberculosis activity targeting EthR and InhA enzymes.
Parikh et al. (2020)Developed substituted thiadiazoles showing significant activity against Mycobacterium tuberculosis with MIC values indicating effective inhibition.
PMC5987787Highlighted the broad spectrum of antimicrobial activities associated with thiadiazole derivatives; some exhibited MIC values significantly lower than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid, and how can reaction efficiency be maximized?

  • Methodology:

  • Sulfonamide Coupling: React benzo[1,2,5]thiadiazole-4-sulfonyl chloride with hexanoic acid derivatives under basic conditions (e.g., NaOH in 1,4-dioxane/water mixtures). Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (60–80°C) to improve yields .
  • Solvent System: Use polar aprotic solvents (e.g., DMF) or mixed systems (1,4-dioxane/H₂O) to enhance solubility of intermediates. Reflux for 2–4 hours to ensure complete reaction .
  • Purification: Isolate the product via ethyl acetate extraction and recrystallization from ethanol/water. Typical yields range from 75–90% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Techniques:

  • ¹H/¹³C NMR: Confirm sulfonamide (-SO₂NH-) linkage via downfield shifts at δ 3.1–3.5 ppm (NH) and δ 7.5–8.5 ppm (aromatic protons of benzo[1,2,5]thiadiazole) .
  • Mass Spectrometry (ESI±): Validate molecular weight (e.g., [M+H]⁺ at m/z 341.08 for C₁₂H₁₃N₃O₄S₂) and fragmentation patterns (e.g., loss of -CO₂H at m/z 297.05) .
  • Melting Point Analysis: Assess purity (e.g., sharp melting points between 204–230°C for analogous sulfonamide derivatives) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in sulfonamide coupling steps during synthesis?

  • Key Factors:

  • Catalyst Optimization: Introduce catalytic glacial acetic acid (5 drops per 0.001 mol substrate) to accelerate imine formation in analogous triazole-based sulfonamide syntheses .
  • Moisture Control: Ensure anhydrous conditions for sulfonyl chloride activation, as hydrolysis competes with the desired coupling reaction.
  • Alternative Coupling Agents: Test carbodiimides (e.g., EDC/HOBt) to stabilize reactive intermediates in challenging cases .

Q. How do researchers resolve discrepancies in reported biological activity data (e.g., enzyme inhibition) for this compound?

  • Strategies:

  • Assay Standardization: Compare experimental conditions (e.g., HDAC inhibition assays at pH 7.4 vs. 8.0) that may alter compound protonation states and activity .
  • Purity Validation: Use HPLC (≥95% purity) to rule out impurities affecting bioactivity.
  • Structural Analogues: Benchmark against derivatives like 4-[(10H-phenothiazin-10-yl)methyl]benzoic acid, which show selective HDAC6 inhibition (IC₅₀ = 0.8 µM) under similar conditions .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins (e.g., HDACs)?

  • Approaches:

  • Molecular Docking: Use AutoDock Vina to model interactions between the sulfonamide group and HDAC active-site zinc ions.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of binding poses.
  • QSAR Models: Corlate substituent electronic effects (Hammett σ values) with inhibitory potency for lead optimization .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar sulfonamides vary significantly (e.g., 204–250°C)?

  • Potential Causes:

  • Polymorphism: Different crystalline forms (e.g., α vs. β phases) due to recrystallization solvent choices (ethanol vs. acetonitrile) .
  • Impurity Profiles: Residual solvents (e.g., 1,4-dioxane) or unreacted intermediates lower observed melting points.
  • Measurement Techniques: Open vs. closed capillary methods introduce ±2°C variability .

Experimental Design Tables

Table 1: Optimization of Sulfonamide Coupling Reactions

ParameterCondition 1Condition 2Optimal Condition
SolventDMF1,4-Dioxane/H₂O1,4-Dioxane/H₂O
Temperature (°C)608080
Yield (%)689191
Source: Adapted from .

Table 2: Comparative Bioactivity of Analogues

CompoundTarget EnzymeIC₅₀ (µM)Reference
6-(Benzo[...]-acidHDAC61.2Hypothetical
5p (Phenothiazine)HDAC60.8
5k (Benzothiazine)HDAC1>10

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